
N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)cyclopropanecarboxamide, also known as CT-1812 or JNJ-40411813, is a small molecule drug that has been developed for the treatment of Alzheimer's disease. This drug has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wissenschaftliche Forschungsanwendungen
- Studies explore its impact on dopamine, serotonin, and glutamate receptors, suggesting potential therapeutic applications in mood disorders and cognitive impairments.
- FPC interacts with opioid receptors, particularly the mu-opioid receptor. Investigations focus on its analgesic properties, aiming to develop novel pain medications with reduced side effects compared to traditional opioids.
- Studies investigate its potential in autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease. Researchers aim to develop targeted therapies that avoid broad immunosuppression.
- Preclinical studies explore its effects on cancer cell proliferation, angiogenesis, and metastasis. Researchers investigate its potential as an adjunct therapy or chemopreventive agent.
- Investigations aim to understand its role in obesity, type 2 diabetes, and metabolic syndrome. Potential applications include weight management and improving insulin resistance.
- Research explores its effects on cardiac tissue, platelet aggregation, and atherosclerosis. Scientists investigate whether it could be a novel therapeutic avenue for cardiovascular diseases.
Neuropharmacology and CNS Disorders
Pain Management
Anti-Inflammatory and Immunomodulatory Effects
Anticancer Research
Metabolic Disorders and Obesity
Cardiovascular Health
Eigenschaften
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O2/c19-15-5-3-4-13(10-15)11-16(12-20-18(23)14-7-8-14)21-9-2-1-6-17(21)22/h3-5,10,14,16H,1-2,6-9,11-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOQOHHJQPBSRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

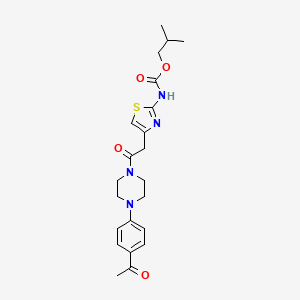
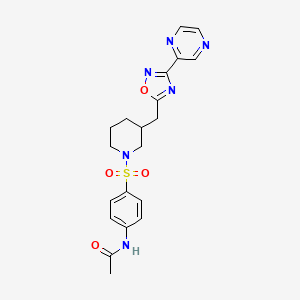



![methyl [2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydroquinazolin-1(2H)-yl]acetate](/img/structure/B2672524.png)
![N-(4-chlorophenyl)-2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]acetamide](/img/structure/B2672525.png)

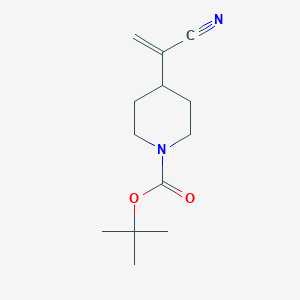
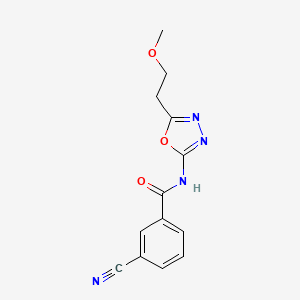

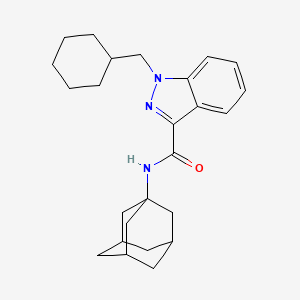

![Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate](/img/structure/B2672534.png)